molecular formula C9H5F3O3 B13587907 2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid

2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid

Cat. No.: B13587907
M. Wt: 218.13 g/mol
InChI Key: PZVKQTDQXOUHJE-UHFFFAOYSA-N
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Description

2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid typically involves the reaction of 3,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(3,4,5-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using sodium hydroxide solution followed by acidification with diluted hydrochloric acid to obtain the desired product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available and cost-effective raw materials, ensuring high yield and product quality while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Scientific Research Applications

2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid
  • 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile
  • 3-(3,5-Difluorophenyl)propanoic acid

Uniqueness: 2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5F3O3

Molecular Weight

218.13 g/mol

IUPAC Name

2-oxo-3-(3,4,5-trifluorophenyl)propanoic acid

InChI

InChI=1S/C9H5F3O3/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2H,3H2,(H,14,15)

InChI Key

PZVKQTDQXOUHJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(=O)C(=O)O

Origin of Product

United States

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